N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-4-nitrobenzamide

Description

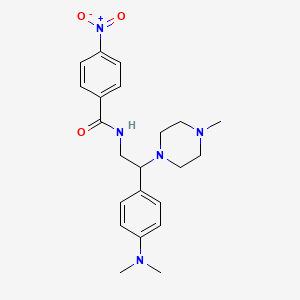

The compound N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-4-nitrobenzamide features a benzamide core substituted with a para-nitro group. The ethyl linker is functionalized with a 4-(dimethylamino)phenyl group and a 4-methylpiperazine moiety.

Properties

IUPAC Name |

N-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]-4-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N5O3/c1-24(2)19-8-4-17(5-9-19)21(26-14-12-25(3)13-15-26)16-23-22(28)18-6-10-20(11-7-18)27(29)30/h4-11,21H,12-16H2,1-3H3,(H,23,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FELHMCSCQXDDKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(CNC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-4-nitrobenzamide typically involves multi-step organic reactions. A common approach might include:

Formation of the Dimethylamino Phenyl Intermediate: This can be achieved through the nitration of aniline derivatives followed by dimethylation.

Piperazine Coupling: The intermediate is then reacted with 4-methylpiperazine under suitable conditions, often involving a coupling reagent like EDCI or DCC.

Final Amidation: The resulting compound is then subjected to amidation with 4-nitrobenzoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, automated synthesis platforms, and stringent purification processes.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxides.

Reduction: The nitro group can be reduced to an amine under hydrogenation conditions.

Substitution: The aromatic rings can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents like mCPBA (meta-Chloroperoxybenzoic acid) can be used.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Halogenating agents like NBS (N-Bromosuccinimide) for bromination.

Major Products

Oxidation: Formation of N-oxide derivatives.

Reduction: Formation of amine derivatives.

Substitution: Halogenated aromatic compounds.

Scientific Research Applications

N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-4-nitrobenzamide may have applications in various fields:

Chemistry: As a building block for more complex molecules.

Biology: Potential use in studying receptor-ligand interactions.

Medicine: Exploration as a potential therapeutic agent for various diseases.

Industry: Use in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds with similar structures might interact with receptors or enzymes, modulating their activity. The piperazine moiety is often involved in binding to biological targets, while the nitrobenzamide group can influence the compound’s pharmacokinetics.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Key Features

The following compounds share structural or functional similarities with the target molecule:

4-Bromo-N-(4-methoxy-2-nitrophenyl)-benzamide (4MNB)

- Core Structure : Benzamide with bromo and nitro substituents.

- Key Differences: Nitro group at the ortho position (vs. para in the target compound). Methoxy and bromo substituents instead of dimethylamino and methylpiperazine.

WZ4002 (N-[3-[5-chloro-2-[2-methoxy-4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]oxyphenyl]prop-2-enamide)

- Core Structure : Acrylamide with a pyrimidine linker.

- Key Similarities :

- 4-Methylpiperazine moiety.

- Designed for kinase inhibition (EGFR T790M mutant).

- Key Differences :

N-(2-Amino-3-nitrophenyl)-3-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)benzamide (Compound 2a)

- Core Structure : Benzamide with trifluoromethyl and nitro groups.

- Key Similarities :

- Key Differences: Trifluoromethyl group increases lipophilicity and metabolic stability. Amino-nitro substitution pattern may influence hydrogen-bonding interactions.

N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide

- Core Structure : Benzamide with pyrimidine and pyridine substituents.

- Key Similarities :

- 4-Methylpiperazine and benzamide motifs.

- Methylpiperazine is methylene-linked, altering spatial orientation compared to the ethyl linker in the target compound .

Comparative Pharmacological and Physicochemical Properties

Biological Activity

N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-4-nitrobenzamide, with the CAS number 900006-28-2, is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, structure-activity relationships (SAR), and biological effects, particularly focusing on its antiviral and anticancer properties.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 454.5 g/mol. The structure features a dimethylamino group, a piperazine ring, and a nitrobenzamide moiety, which are pivotal in its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C23H30N6O4 |

| Molecular Weight | 454.5 g/mol |

| CAS Number | 900006-28-2 |

Synthesis

The synthesis of this compound typically involves multiple steps, including the reaction of 4-nitrobenzoic acid derivatives with amines to form the desired amide bond. A common method includes using thionyl chloride to convert the carboxylic acid into an acid chloride, followed by reaction with N-(2-aminoethyl)-4-methylpiperazine.

Antiviral Activity

Research has indicated that derivatives of this compound exhibit significant antiviral properties, particularly against Hepatitis C Virus (HCV). A study demonstrated that certain analogs showed comparable efficacy to clinical drugs like VX950, with effective concentrations (EC50) in the low micromolar range (0.015–0.083 μM) .

Key Findings:

- Compound Efficacy: Compounds derived from similar structures exhibited EC50 values as low as 0.044 μM against HCV.

- Selectivity Index (SI): Some compounds displayed high selectivity indices (>20), indicating low cytotoxicity relative to their antiviral activity .

Anticancer Activity

The compound's structure suggests potential as an anticancer agent due to its ability to interact with various cellular pathways. Studies have shown that compounds with similar structures can inhibit key kinases involved in cancer progression.

Case Study:

- A derivative was tested for its ability to inhibit specific kinases associated with cancer cell proliferation. The results indicated promising activity against multiple cancer cell lines, suggesting that modifications in the piperazine and amide groups could enhance potency .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications in the substituents on the benzene rings significantly affect biological activity:

- Dimethylamino Group: Essential for enhancing solubility and interaction with biological targets.

- Piperazine Ring: Influences binding affinity and selectivity towards specific enzymes or receptors.

The proposed mechanism involves the compound's interaction with specific receptors or enzymes, modulating their activity through competitive inhibition or allosteric modulation. This interaction can lead to altered signaling pathways within cells, resulting in reduced viral replication or inhibited cancer cell growth.

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-4-nitrobenzamide, and how can purity be optimized?

- Synthesis Protocol : The compound is synthesized via multi-step reactions starting with benzoyl chloride or benzoic acid derivatives. Key steps include nucleophilic substitution to introduce dimethylamino and piperazinyl groups, followed by amide coupling .

- Optimization : Use inert atmospheres (e.g., Schlenk techniques) to prevent hydrolysis. Purification via column chromatography with gradient elution (e.g., ethyl acetate/hexane) and characterization via -NMR and mass spectrometry (MS) ensures >95% purity .

Q. What analytical techniques are essential for structural confirmation of this compound?

- Primary Methods :

- NMR Spectroscopy : - and -NMR to verify aromatic protons (δ 6.5–8.0 ppm), piperazine methyl groups (δ 2.3–2.5 ppm), and nitrobenzamide carbonyl signals (δ ~167 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm the molecular ion peak (expected m/z ~454.6) .

- Supplementary Data : X-ray crystallography for absolute configuration determination if crystalline forms are isolated .

Q. What in vitro assays are recommended for initial biological activity screening?

- Standard Assays :

- Receptor Binding : Radioligand displacement assays (e.g., dopamine D3 receptor binding using -spiperone) due to structural similarity to D3 antagonists .

- Enzyme Inhibition : Kinase inhibition profiling (e.g., tyrosine kinases) using fluorescence-based assays .

- Cellular Models : Antiproliferative activity in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays at 1–100 µM concentrations .

Advanced Research Questions

Q. How can computational modeling guide structure-activity relationship (SAR) studies for this compound?

- Methodology :

- Docking Simulations : Use Schrödinger Maestro or AutoDock Vina to model interactions with targets (e.g., D3 receptor PDB: 3PBL). Focus on the nitrobenzamide moiety’s role in hydrogen bonding .

- QSAR Models : Develop 2D/3D-QSAR using descriptors like logP, polar surface area, and electrostatic potential to predict bioactivity .

- Validation : Compare predicted vs. experimental IC values in receptor binding assays to refine models .

Q. How can contradictory data on biological activity be resolved (e.g., varying IC across studies)?

- Root Cause Analysis :

- Purity Checks : Re-analyze compound batches via HPLC to rule out impurities (>99% purity required for reliable IC) .

- Assay Conditions : Standardize protocols (e.g., buffer pH, incubation time) to minimize variability. For example, D3 receptor assays require 25 mM Tris-HCl (pH 7.4) and 2 h incubation at 25°C .

- Meta-Analysis : Pool data from ≥3 independent studies and apply statistical tools (e.g., ANOVA with Tukey’s post hoc test) to identify outliers .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

- Solubility Enhancement : Use co-solvents (e.g., 10% DMSO in saline) or cyclodextrin complexes for intravenous administration .

- Metabolic Stability : Perform microsomal assays (human liver microsomes, 1 mg/mL protein) to identify metabolic hotspots. Introduce fluorine atoms or methyl groups to block CYP450-mediated oxidation .

Q. How does modifying the piperazine or nitrobenzamide moieties impact target selectivity?

- Case Studies :

- Piperazine Substitution : Replacing 4-methylpiperazine with morpholine (as in ’s analog) reduced D3 affinity by 10-fold but improved solubility .

- Nitro Position : Ortho-nitro analogs showed 50% lower kinase inhibition compared to para-nitro derivatives due to steric hindrance .

- Experimental Design : Synthesize 5–10 analogs with systematic substitutions and test in parallel assays (e.g., receptor panels, kinase profiling) .

Methodological Resources

- Synthesis Protocols : Detailed multi-step synthesis with yield optimization tables .

- Data Repositories : PubChem CID for structural data (refer to CID-specific spectral libraries) .

- Benchmark Compounds : Compare with N-{4-[(3-hydroxyphenyl)-3-methylpiperazin-1-yl]methyl}-4-phenoxybenzamide () for SAR insights .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.